Compound Description: R116301 is a potent and selective neurokinin-1 (NK1) receptor antagonist. It demonstrates subnanomolar affinity for the human NK1 receptor (Ki: 0.45 nM) and over 200-fold selectivity over NK2 and NK3 receptors [, ]. R116301 exhibits efficacy in inhibiting various substance P (SP)-induced effects, including skin reactions, plasma extravasation, and emetic responses in different animal models [, ].
Compound Description: This compound is an isoniazid (INH) analogue investigated for its solubility in various solvents []. Understanding its solubility profile is crucial for potential pharmaceutical applications.
Compound Description: This compound serves as a parent structure for developing novel multifunctional sulfides with potential therapeutic applications [].
Compound Description: This series of compounds was synthesized and evaluated for their potential as central nervous system (CNS) agents, specifically targeting anxiolytic and skeletal muscle relaxant activities [].
Compound Description: W1807 is a potential antidiabetic drug that exhibits potent inhibitory activity against glycogen phosphorylase (GP), a key enzyme involved in glucose metabolism []. It binds to the allosteric site of GP and induces conformational changes, leading to enzyme inhibition [].
Sphingosine and 2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720)
Compound Description: Sphingosine is a lipid signaling molecule, while FTY720 is an immunosuppressant drug and a sphingosine analog [].
Relevance: The research highlights the interaction of both sphingosine and FTY720 with the CB1 cannabinoid receptor []. This finding is particularly interesting because 2-(4-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide shares structural similarities with known cannabinoid receptor ligands. Although not directly stated, this connection suggests that investigating the target compound's potential interaction with cannabinoid receptors might be a worthwhile endeavor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.